N-[4-(2-Benzimidazolyl)phenyl]maleimide
Overview
Description
Synthesis Analysis
The synthesis of N-[4-(2-Benzimidazolyl)phenyl]maleimide and related compounds typically involves the reaction of maleic anhydride with aromatic diamines or their derivatives. For example, the synthesis of N-[4-(N′-substituted aminocarbonyl)phenyl]maleimides has been reported through reactions involving p-aminobenzoic acid, maleic anhydride, and various amines under specific conditions to yield compounds with high purity (Liang Chun-qing, Liao Hua-ming, & Liu Peng-sheng, 2005).
Molecular Structure Analysis
The molecular structure of N-[4-(2-Benzimidazolyl)phenyl]maleimide derivatives has been studied using various analytical techniques, including NMR and FTIR spectroscopy. These studies reveal the compound's intricate molecular geometry, which includes specific dihedral angles and planar configurations crucial for its reactivity and interactions with other molecules. For instance, the geometry and thermodynamic properties of related NPMI compounds have been explored using computational methods to understand their molecular behavior (T. Guo, 2010).
Chemical Reactions and Properties
N-[4-(2-Benzimidazolyl)phenyl]maleimide participates in various chemical reactions, primarily due to the reactivity of the maleimide group. It can undergo reactions with thiols, forming covalent bonds, which is a property exploited in protein labeling and bioconjugation techniques. A study demonstrated the specificity of N-(p-(2-benzimidazolyl)phenyl)maleimide (BIPM) reacting with thiol groups in egg albumin, highlighting its utility as a fluorescent thiol reagent for proteins (M. Machida, T. Sekine, & Y. Kanaoka, 1974).
Physical Properties Analysis
The physical properties of N-[4-(2-Benzimidazolyl)phenyl]maleimide, such as solubility, melting point, and crystallinity, are critical for its application in various domains. These properties can significantly influence the compound's behavior in reactions and its suitability for specific applications. Research on similar compounds provides insights into how structural variations affect these physical properties (L. Cianga & N. Olaru, 2000).
Chemical Properties Analysis
The chemical properties of N-[4-(2-Benzimidazolyl)phenyl]maleimide, including its reactivity, stability under various conditions, and interactions with other chemical entities, are fundamental to its applications in chemistry and biology. Studies have shown that maleimide derivatives can be synthesized to possess optically active properties, expanding their utility in creating novel materials with specific optical activities (Kensoh Kagawa, T. Oishi, K. Matsusaki, & M. Fujimoto, 1995).
Scientific Research Applications
Fluorescence and Protein Structure Studies : BIPM has been synthesized and utilized as a sulfhydryl reagent. It exhibits fluorescence characteristics when reacting with sulfhydryl compounds, making it useful as a tracer in protein structure studies (Kanaoka, Machida, Ando, & Sekine, 1970).
Quantitative Determination of Thiol Compounds : The compound has been used for the sensitive fluorometric determination of thiol compounds, contributing to a better understanding of their chemical properties and behavior (Sekine, Ando, Machida, & Kanaoka, 1972).
Chemical Modification of Proteins : BIPM's reaction with thiol groups in proteins, such as egg albumin, results in the formation of fluorescent adducts. This is significant for its use as a fluorescent thiol reagent in protein studies (Machida, Sekine, & Kanaoka, 1974).
Hydrolysis in Aqueous Media : Research on p-Substituted phenylmaleimides, including BIPM, has provided insights into their hydrolytic rates and stability in aqueous media, which is crucial for their practical application in biochemical assays (Machida, Machida, & Kanaoka, 1977).
Thermoxidative Aging Resistance in Polymers : BIPM, in conjunction with other compounds, has been investigated for its role in enhancing the thermo-oxidative aging resistance of certain polymers, which is valuable in materials science (Ning, Ma, Zhang, Zhang, Wu, & Tian, 2014).
Inhibition in Protein Synthesis : Its inhibitory effect on protein synthesis in E. coli systems through interaction with cysteine-sulfhydryl groups of ribosomal proteins has been demonstrated, which is significant for understanding the molecular mechanisms of protein synthesis (Kimura, Watanabe, Machida, & Kanaoka, 1971).
properties
IUPAC Name |
1-[4-(1H-benzimidazol-2-yl)phenyl]pyrrole-2,5-dione | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H11N3O2/c21-15-9-10-16(22)20(15)12-7-5-11(6-8-12)17-18-13-3-1-2-4-14(13)19-17/h1-10H,(H,18,19) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NZDOXVCRXDAVII-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)NC(=N2)C3=CC=C(C=C3)N4C(=O)C=CC4=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H11N3O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID4067274 | |
Record name | 1H-Pyrrole-2,5-dione, 1-[4-(1H-benzimidazol-2-yl)phenyl]- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID4067274 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
289.29 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-[4-(2-Benzimidazolyl)phenyl]maleimide | |
CAS RN |
27030-97-3 | |
Record name | 1-[4-(1H-Benzimidazol-2-yl)phenyl]-1H-pyrrole-2,5-dione | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=27030-97-3 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | N-(4-(2-Benzimidazolyl)phenyl)maleimide | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0027030973 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 1H-Pyrrole-2,5-dione, 1-[4-(1H-benzimidazol-2-yl)phenyl]- | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | 1H-Pyrrole-2,5-dione, 1-[4-(1H-benzimidazol-2-yl)phenyl]- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID4067274 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 1-[4-(1H-benzimidazol-2-yl)phenyl]-1H-pyrrole-2,5-dione | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.043.780 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Record name | N-(4-(2-BENZIMIDAZOLYL)PHENYL)MALEIMIDE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/464U78G56E | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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